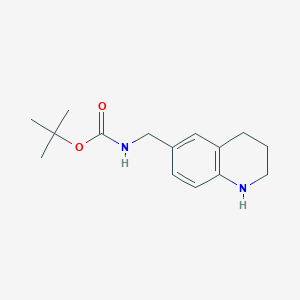

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate

CAS No.: 1269152-71-7

Cat. No.: VC3375192

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269152-71-7 |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-7-13-12(9-11)5-4-8-16-13/h6-7,9,16H,4-5,8,10H2,1-3H3,(H,17,18) |

| Standard InChI Key | JRYYOMGORGXDCZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCC2 |

Introduction

Chemical Structure and Properties

Structural Identification

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate consists of a tetrahydroquinoline core with a methylcarbamate group attached at the 6-position. The compound is characterized by the following identifiers:

The structural representation can be described using standard chemical notation systems:

-

InChI: InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-7-13-12(9-11)5-4-8-16-13/h6-7,9,16H,4-5,8,10H2,1-3H3,(H,17,18)

The compound features a partially saturated quinoline system (tetrahydroquinoline) with a Boc-protected aminomethyl group at position 6, creating a structure with potential for further chemical modifications.

Physical and Chemical Characteristics

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate exhibits several notable physical and chemical properties that influence its handling, storage, and applications in chemical research. Available commercial samples typically offer purity levels of ≥95% or ±97%, making it suitable for research applications .

The compound contains multiple functional groups that contribute to its chemical reactivity:

-

A secondary amine within the tetrahydroquinoline ring

-

A carbamate group (Boc protection) that can be selectively cleaved

-

An aromatic system with the tetrahydroquinoline core

These structural features make it a versatile building block in organic synthesis, particularly for creating more complex molecules with specific functional group arrangements.

Spectroscopic and Analytical Data

Mass spectrometry data reveals important characteristics for analytical identification of this compound:

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 263.17540 | 162.6 |

| [M+Na]⁺ | 285.15734 | 172.3 |

Synthesis and Preparation

Synthetic Routes

The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate typically involves the reaction of a tetrahydroquinoline derivative with an appropriate carbamating agent. This process generally follows established carbamate formation protocols, where the amine functionality is protected with a tert-butyloxycarbonyl (Boc) group.

Related research on tetrahydroquinoline derivatives has utilized microwave-assisted synthesis methods, which offer advantages in terms of reaction efficiency and environmental considerations . The tert-amino effect has been particularly valuable in the diastereoselective cyclization of precursors to form tetrahydroquinoline ring systems, which could be relevant to alternative synthetic approaches for this compound .

A facile three-step procedure for synthesizing aminomethyl tetrahydroquinoline derivatives has been reported, which may provide alternative synthetic pathways to the target compound:

-

Knoevenagel condensation of precursors with malononitrile

-

Microwave-assisted cis-diastereoselective cyclization

This approach demonstrates the versatility in synthetic methods for accessing tetrahydroquinoline scaffolds that could be precursors to the target compound.

Chemical Reactivity and Modifications

The presence of both a secondary amine in the tetrahydroquinoline ring and the Boc-protected primary amine creates opportunities for selective chemical modifications. The carbamate group can be selectively removed under acidic conditions to reveal the primary amine, allowing for further functionalization.

This chemical versatility makes tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate an important intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development where specific functional group arrangements are required.

Applications in Chemical Research

Role as a Chemical Intermediate

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate serves primarily as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development. Its value stems from the presence of multiple functional groups that allow for selective chemical transformations. The Boc-protected amine provides a masked functionality that can be revealed under controlled conditions, while the tetrahydroquinoline core offers a scaffold for further modification.

Current Research and Future Directions

Recent Investigations

Current research involving tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate focuses on its utility as a building block in organic synthesis. The tetrahydroquinoline scaffold has attracted significant attention in medicinal chemistry due to its presence in various bioactive compounds.

Recent approaches to synthesizing tetrahydroquinoline derivatives have employed microwave-assisted techniques, which offer advantages in terms of reaction efficiency and environmental impact . These methods represent important developments in accessing similar compounds more effectively.

Research on related tetrahydroquinoline compounds has explored their potential as semicarbazide-sensitive amine oxidase (SSAO) inhibitors, highlighting the biological relevance of this structural class . Although this specific research focused on tetrahydroquinolines with different substitution patterns, it illustrates the broader interest in this compound class for biological applications.

Future Research Directions

Several areas warrant further investigation regarding tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate:

-

Development of more efficient synthetic routes with higher yields and simplified purification

-

Exploration of its potential in creating compounds with specific therapeutic properties

-

Investigation of structure-activity relationships in biological systems

-

Examination of chemical modifications to enhance specific properties or activities

These research directions could expand our understanding of the compound's utility and applications in chemical and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume